![molecular formula C8H5BrN2OS B1441965 6-Bromobenzo[D]isothiazole-3-carboxamide CAS No. 947691-81-8](/img/structure/B1441965.png)

6-Bromobenzo[D]isothiazole-3-carboxamide

Vue d'ensemble

Description

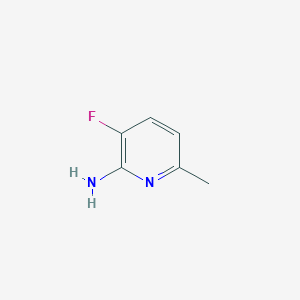

6-Bromobenzo[D]isothiazole-3-carboxamide is a chemical compound with the molecular formula C8H5BrN2OS . It has a molecular weight of 257.11 .

Synthesis Analysis

The synthesis of related compounds like 6-Bromobenzo[d]isothiazole-3-carboxylic acid involves reactions such as condensation . The synthesis typically involves the use of sodium hydroxide in methanol, followed by acidification with 2N HCl .Molecular Structure Analysis

The molecular structure of 6-Bromobenzo[D]isothiazole-3-carboxamide consists of a benzisothiazole ring substituted with a bromine atom at the 6th position and a carboxamide group at the 3rd position .Chemical Reactions Analysis

Isothiazoles, which include compounds like 6-Bromobenzo[D]isothiazole-3-carboxamide, are used in various synthetic methods. These methods often involve Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reactions .Physical And Chemical Properties Analysis

6-Bromobenzo[D]isothiazole-3-carboxamide is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique

Biologically Active Substances Synthesis

Isothiazoles, including derivatives like 6-Bromobenzo[D]isothiazole-3-carboxamide, are integral in synthesizing biologically active substances. They have been used to create new drugs and plant protection chemicals due to their high biological activity. Some isothiazole derivatives act as synergists, enhancing the efficacy of bioactive substances, which is particularly significant in cancer chemotherapy .

Metal Complex Catalysis

The chemistry of isothiazoles extends to the synthesis of metal complexes. These complexes have practical applications in catalysis, especially in cross-coupling reactions. The use of isothiazole-metal complexes in aqueous and aqueous–alcoholic media aligns with the principles of ‘green chemistry’, offering environmentally friendly alternatives .

Antimicrobial and Antifungal Applications

Thiazole derivatives, closely related to isothiazoles, have shown significant antimicrobial and antifungal activities. The structural modification of thiazoles, including bromination, can lead to compounds with enhanced biological activities, potentially leading to the development of new antimicrobial and antifungal agents .

Antitumor and Cytotoxic Drug Development

The structural framework of isothiazoles has been utilized in the development of antitumor and cytotoxic drugs. The introduction of bromine atoms, as seen in 6-Bromobenzo[D]isothiazole-3-carboxamide, can influence the compound’s biological activity, making it a valuable scaffold for designing cancer-fighting drugs .

Neuroprotective Agents

Thiazole derivatives have been explored for their neuroprotective properties. Given the structural similarity, isothiazole compounds like 6-Bromobenzo[D]isothiazole-3-carboxamide may also be investigated for their potential role in protecting neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Antioxidant Properties

The antioxidant capacity of thiazole compounds is well-documented. As a derivative, 6-Bromobenzo[D]isothiazole-3-carboxamide could be studied for its antioxidant properties, which are crucial in combating oxidative stress-related diseases .

Anti-inflammatory and Analgesic Applications

Thiazoles have been recognized for their anti-inflammatory and analgesic effects. Research into isothiazole derivatives like 6-Bromobenzo[D]isothiazole-3-carboxamide could lead to the discovery of new anti-inflammatory and pain-relieving medications .

Design of Transition-Metal Complexes

Isothiazoles are used in the design of transition-metal complexes, which have diverse applications in medicinal chemistry and catalysis. The unique properties of 6-Bromobenzo[D]isothiazole-3-carboxamide could contribute to the development of novel complexes with specific catalytic or therapeutic functions .

Safety and Hazards

Orientations Futures

Isothiazoles, including 6-Bromobenzo[D]isothiazole-3-carboxamide, are being intensively developed due to their significance in medicinal chemistry and organic synthesis . Future research may focus on developing eco-friendly synthetic strategies and exploring the potential applications of metal-free synthetic routes .

Propriétés

IUPAC Name |

6-bromo-1,2-benzothiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-4-1-2-5-6(3-4)13-11-7(5)8(10)12/h1-3H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUQKKQVABLGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SN=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80723462 | |

| Record name | 6-Bromo-1,2-benzothiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947691-81-8 | |

| Record name | 6-Bromo-1,2-benzothiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B1441883.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)

![6-Bromo-2-methylthiazolo[5,4-b]pyridine](/img/structure/B1441893.png)

![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)